Cas no 165320-27-4 (N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline)

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline 化学的及び物理的性質

名前と識別子

-

- N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline

- bis(9,9-dimethyl-9h-fluoren-2-yl)aniline

- N,N-Bis(9,9-dimethyl-9H-fluorene-2-yl)aniline

- N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine

- N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-phenyl-fluoren-2-amine

- SCHEMBL10029831

- 165320-27-4

- BS-45566

- F16761

- N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-phenylfluoren-2-amine

- AKOS037478296

- B5045

- MFCD29089346

-

- MDL: MFCD29089346

- インチ: 1S/C36H31N/c1-35(2)31-16-10-8-14-27(31)29-20-18-25(22-33(29)35)37(24-12-6-5-7-13-24)26-19-21-30-28-15-9-11-17-32(28)36(3,4)34(30)23-26/h5-23H,1-4H3

- InChIKey: OZCQPISJVFUHIH-UHFFFAOYSA-N

- ほほえんだ: N(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C2C3=C([H])C([H])=C([H])C([H])=C3C(C([H])([H])[H])(C([H])([H])[H])C=2C=1[H])C1C([H])=C([H])C2C3=C([H])C([H])=C([H])C([H])=C3C(C([H])([H])[H])(C([H])([H])[H])C=2C=1[H]

計算された属性

- せいみつぶんしりょう: 477.245649993g/mol

- どういたいしつりょう: 477.245649993g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 37

- 回転可能化学結合数: 3

- 複雑さ: 748

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 3.2

- 疎水性パラメータ計算基準値(XlogP): 10.2

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 194.0 to 198.0 deg-C

- ふってん: 646.3±44.0 °C at 760 mmHg

- フラッシュポイント: 287.3±25.3 °C

- じょうきあつ: 0.0±1.9 mmHg at 25°C

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P108

- セキュリティの説明: H303+H313+H110

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1262140-5g |

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline |

165320-27-4 | 95% | 5g |

$215 | 2024-06-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5045-1G |

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline |

165320-27-4 | >98.0%(N) | 1g |

¥640.00 | 2024-04-17 | |

| abcr | AB473830-200 mg |

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline, 98%; . |

165320-27-4 | 98% | 200mg |

€84.90 | 2023-06-15 | |

| Cooke Chemical | BD8945055-1g |

N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine |

165320-27-4 | 95% | 1g |

RMB 285.60 | 2025-02-21 | |

| abcr | AB473830-1g |

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline, 98%; . |

165320-27-4 | 98% | 1g |

€208.80 | 2025-02-18 | |

| abcr | AB473830-200mg |

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline, 98%; . |

165320-27-4 | 98% | 200mg |

€75.90 | 2025-02-18 | |

| Ambeed | A989538-250mg |

N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine |

165320-27-4 | 95% | 250mg |

$19.0 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1262140-250mg |

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline |

165320-27-4 | 95% | 250mg |

$75 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1262140-250mg |

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline |

165320-27-4 | 95% | 250mg |

$70 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1262140-1g |

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline |

165320-27-4 | 95% | 1g |

$110 | 2025-02-20 |

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline 関連文献

-

Jeum-Jong Kim,Hyunbong Choi,Ji-Won Lee,Moon-Sung Kang,Kihyung Song,Sang Ook Kang,Jaejung Ko J. Mater. Chem. 2008 18 5223

-

Yasuhiko Shirota J. Mater. Chem. 2005 15 75

-

3. Synthesis and dye sensitized solar cell applications of Bodipy derivatives with bis-dimethylfluorenyl amine donor groupsYusuf ?akmak,Safacan Kolemen,Muhammed Buyuktemiz,Yavuz Dede,Sule Erten-Ela New J. Chem. 2015 39 4086

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)anilineに関する追加情報

Introduction to N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline (CAS No. 165320-27-4)

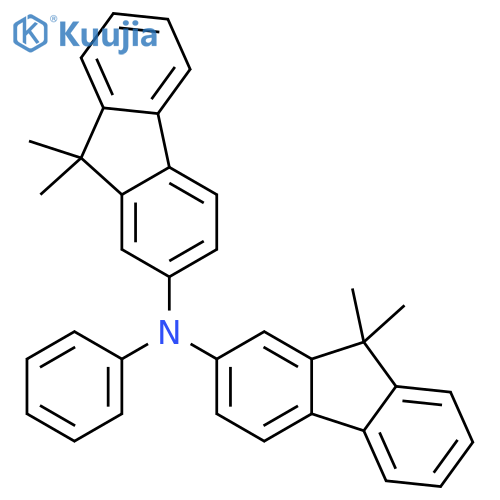

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline, with the chemical identifier CAS No. 165320-27-4, is a sophisticated organic compound that has garnered significant attention in the field of advanced materials and pharmaceutical research. This compound, characterized by its intricate molecular structure, exhibits unique properties that make it a valuable candidate for various applications, particularly in the development of organic semiconductors and optoelectronic devices.

The molecular structure of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline consists of two aniline units linked to a central fluorene core. The presence of the 9,9-dimethyl substituents enhances the stability and solubility of the compound, making it more amenable to processing and integration into functional materials. This structural design allows for effective electron delocalization, which is crucial for its role in charge transport applications.

In recent years, there has been a surge in research focused on developing novel organic semiconductors that can rival their inorganic counterparts in terms of performance and efficiency. N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline has emerged as a promising candidate in this domain due to its exceptional charge transport properties. Studies have demonstrated that this compound can be used to fabricate high-performance organic field-effect transistors (OFETs), which are essential components in flexible electronics and printed circuit boards.

One of the most compelling aspects of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is its ability to exhibit high hole mobility while maintaining good thermal stability. This balance is critical for ensuring reliable performance in electronic devices that operate under varying environmental conditions. Additionally, the compound's compatibility with solution-based processing techniques makes it an attractive option for large-scale manufacturing processes.

Recent advancements in the field of optoelectronics have also highlighted the potential of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline as a key material for light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Its broad absorption spectrum and efficient energy emission characteristics make it suitable for applications ranging from display technologies to solar energy conversion systems. Researchers have reported impressive results when using this compound as an emissive layer in multilayer OLED structures, achieving high luminance and long operational lifetimes.

The synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems has been instrumental in optimizing these synthetic pathways. For instance, palladium-catalyzed cross-coupling reactions have been employed to efficiently link the fluorene and aniline units, resulting in a product with minimal impurities.

In addition to its applications in electronics and optoelectronics, N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline has shown promise in the field of pharmaceutical research. Its rigid aromatic structure provides a stable scaffold for further functionalization, enabling the development of novel bioactive molecules. While current research is still in its early stages, the potential for this compound to serve as a precursor for drug candidates is compelling enough to warrant further investigation.

The versatility of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline extends beyond its electronic and pharmaceutical applications. It has also been explored as a building block for creating complex polymers and copolymers with tailored properties. These materials can be engineered to exhibit specific functionalities, such as conductivity or biodegradability, making them suitable for a wide range of industrial applications.

The environmental impact of using N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline in various applications is another area of growing interest. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Additionally, researchers are investigating ways to enhance the recyclability of materials containing this compound to align with green chemistry principles.

In conclusion, N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline (CAS No. 165320-27-4) represents a significant advancement in the field of advanced materials science. Its unique properties make it an invaluable asset for developing next-generation electronic devices, optoelectronic components, and potentially even pharmaceuticals. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an increasingly pivotal role in shaping the future of technology.

165320-27-4 (N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline) 関連製品

- 1233952-50-5(4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride)

- 620547-53-7(methyl 2-{(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)

- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)

- 1185384-91-1(1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride)

- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)

- 76344-95-1(5-Phenylisoxazole-4-carboxylic acid)

- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)

- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)

- 6828-35-9(5-Chloro-2-iodoaniline)

- 2091782-28-2(1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride)